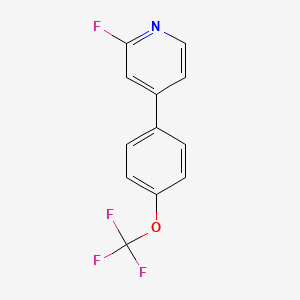

2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine

Description

Contextualizing Fluorinated Pyridine (B92270) Analogues and Their Research Significance

Fluorinated pyridine analogues represent a critical area of investigation in medicinal chemistry, agrochemicals, and material science. The introduction of fluorine atoms into a pyridine ring can profoundly alter the molecule's physicochemical properties. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the pyridine nitrogen. nih.gov These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets, making fluorinated pyridines valuable scaffolds in drug discovery. nih.govamazonaws.com In the agrochemical sector, these compounds are integral to the development of new herbicides, insecticides, and fungicides. nih.gov

The trifluoromethoxy group (-OCF3) is another key functional group that imparts unique properties to organic molecules. It is known for its high metabolic stability and lipophilicity, which can improve a compound's ability to cross cell membranes. nih.gov The electronic effects of the -OCF3 group can also influence a molecule's interaction with target proteins. nih.gov

Overview of the 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine Structural Motif in Academic Research

The structural motif of this compound, which brings together a 2-fluoropyridine (B1216828) core and a 4-(trifluoromethoxy)phenyl group, is a subject of interest in synthetic and medicinal chemistry. While specific academic research focusing exclusively on this compound is limited in publicly available literature, the constituent parts of the molecule are well-studied. The 2-fluoropyridine unit is a common building block in the synthesis of complex molecules, and its reactivity is well-documented. The 4-(trifluoromethoxy)phenyl group is frequently incorporated into potential drug candidates to enhance their properties.

The synthesis of related 2-arylpyridines is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a pyridine derivative with a phenylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond.

Scope and Research Objectives for the Compound

Given the properties of its constituent parts, the research objectives for this compound likely lie in its potential application as a building block for novel bioactive molecules or functional materials. The combination of the fluorinated pyridine and the trifluoromethoxyphenyl group suggests that this compound could be explored for a variety of purposes:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The structural features may provide a good starting point for the design of kinase inhibitors or other enzyme-targeted drugs.

Agrochemicals: As a lead structure for the discovery of new pesticides with improved efficacy and metabolic stability.

Material Science: As a component in the synthesis of novel organic materials with specific electronic or photophysical properties, such as those used in organic light-emitting diodes (OLEDs).

Further research would be necessary to fully elucidate the specific properties and potential applications of this particular compound.

Chemical Compound Data

| Property | Data |

| Compound Name | This compound |

| CAS Number | 1261656-26-1 |

| Molecular Formula | C12H7F4NO |

| Molecular Weight | 257.18 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4NO/c13-11-7-9(5-6-17-11)8-1-3-10(4-2-8)18-12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNUXDBSZREMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Historical and Contemporary Approaches to Fluorinated Pyridines and Trifluoromethoxylation

The development of synthetic methods for introducing fluorine and trifluoromethyl groups into aromatic systems has been a subject of intense research, driven by the unique physicochemical properties these moieties impart to organic molecules.

Pioneering Synthetic Routes for Trifluoromethylpyridine Systems

The introduction of a trifluoromethyl (CF3) group into a pyridine (B92270) ring was first reported in 1947, adapting a method previously used for benzotrifluoride. This early approach involved the chlorination and subsequent fluorination of picoline. nih.gov Historically, the synthesis of trifluoromethylpyridines (TFMPs) has been dominated by two main strategies: the chlorine/fluorine exchange of a trichloromethylpyridine intermediate and the construction of the pyridine ring from a building block already containing the trifluoromethyl group. nih.gov

The chlorine/fluorine exchange method, often referred to as the Swarts reaction, remains a viable industrial-scale process for producing trifluoromethylaromatics due to the low cost of reagents, despite generating significant amounts of chlorine waste. acs.org Vapor-phase fluorination of trichloromethylpyridines is a common industrial practice. nih.gov

The building block approach involves the cyclocondensation of smaller, readily available trifluoromethyl-containing molecules to form the pyridine ring. This strategy offers greater control over the final substitution pattern of the pyridine ring. nih.govbaranlab.org A variety of such building blocks are utilized in these cyclocondensation reactions. youtube.com

Evolution of Trifluoromethoxylation Protocols for Aromatic Systems

The trifluoromethoxy (OCF3) group is highly sought after in drug discovery due to its unique electronic properties and metabolic stability. However, the direct introduction of this group onto aromatic rings has been a significant synthetic challenge. nih.govmdpi.comresearchgate.net

Early methods for preparing aryl trifluoromethyl ethers were often harsh, involving multiple steps and hazardous reagents. These included the chlorine-fluorine exchange of trichloromethyl ethers and the fluorination of fluoroformates. rsc.org A significant advancement was the development of oxidative desulfurization-fluorination of xanthates, which provided a more general route to both aromatic and aliphatic trifluoromethyl ethers. rsc.org

More recently, the focus has shifted towards the development of milder and more versatile trifluoromethoxylating reagents. nih.gov This has led to the emergence of both nucleophilic and radical trifluoromethoxylation methods. researchgate.net Photocatalytic and TEMPO-catalyzed radical C-H trifluoromethoxylation of arenes and heteroarenes have been developed, allowing for the direct functionalization of unactivated aromatic systems under mild conditions. berkeley.edu These modern methods have significantly expanded the accessibility of trifluoromethoxylated aromatic compounds. nih.govmdpi.com

Targeted Synthesis of 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine and Analogues

The synthesis of the specific target molecule, this compound, can be approached through several strategic disconnections, leveraging the methodologies developed for fluorinated pyridines and aryl-aryl bond formation.

Strategies Involving Pyridine Ring Construction from Fluorinated Building Blocks

The construction of the pyridine ring from smaller, fluorinated precursors is a powerful strategy for introducing the desired substitution pattern from the outset. This approach avoids potentially harsh late-stage fluorination or functionalization steps. A variety of fluorinated building blocks can be employed in cyclocondensation reactions to generate polysubstituted pyridines. beilstein-journals.orgresearchgate.netnih.gov For instance, trifluoromethylated pyrones can serve as versatile intermediates for the synthesis of various fluorinated azaheterocycles, including pyridines. chemimpex.comnih.gov

The general principle involves the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia (B1221849) source to form the pyridine ring. By using a dicarbonyl precursor that already contains a fluorine atom or a trifluoromethoxyphenyl group, the target substitution pattern can be achieved.

| Building Block | Reaction Type | Resulting Pyridine Moiety | Reference |

|---|---|---|---|

| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation | Trifluoromethyl-substituted pyridines | nih.gov |

| Trifluoromethylated 4-pyrones | Ring-opening/transformation | CF3-bearing azaheterocycles | chemimpex.com |

| α-fluoro-α,β-unsaturated oximes | Rh(III)-catalyzed C–H functionalization with alkynes | 3-Fluoropyridines | nih.gov |

Cross-Coupling Methodologies for Aryl-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most efficient and versatile methods for forming aryl-aryl bonds. nih.govresearchgate.net The synthesis of this compound is well-suited to this approach, typically involving the coupling of a 2-fluoro-4-halopyridine with 4-(trifluoromethoxy)phenylboronic acid.

The key precursors for this reaction are readily accessible. 2-Fluoro-4-iodopyridine and 2-fluoro-4-bromopyridine can be synthesized from commercially available starting materials. rsc.orgchemimpex.compipzine-chem.com 4-(Trifluoromethoxy)phenylboronic acid is also commercially available or can be prepared from 4-bromobenzotrifluoride.

The Suzuki-Miyaura reaction offers high functional group tolerance and generally proceeds in good to excellent yields. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions.

| Precursor | CAS Number | Role in Reaction |

|---|---|---|

| 2-Fluoro-4-iodopyridine | 22282-75-3 | Electrophile |

| 2-Fluoro-4-bromopyridine | 357927-50-5 | Electrophile |

| 4-(Trifluoromethoxy)phenylboronic acid | 139301-27-2 | Nucleophile |

Other cross-coupling reactions, such as the Negishi coupling involving an organozinc reagent, could also be employed for this transformation. wikipedia.orgnih.govrsc.org

Direct Functionalization and Late-Stage Fluorination Approaches

In recent years, direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov The direct C-4 arylation of pyridines is a challenging but increasingly feasible transformation. researchgate.netrsc.org This could potentially be applied to the synthesis of the target molecule by the direct arylation of a 2-fluoropyridine (B1216828) with a suitable 4-(trifluoromethoxy)phenyl source.

Late-stage fluorination represents another modern approach where a fluorine atom is introduced at a late step in the synthesis. nih.govnih.govacs.org For example, a precursor molecule, 4-(4-(trifluoromethoxy)phenyl)pyridine, could potentially be subjected to a selective C-H fluorination at the 2-position. The Hartwig group has developed a method for the site-selective fluorination of pyridines adjacent to the nitrogen atom using silver(II) fluoride (B91410). nih.govresearchgate.netrsc.org This approach is particularly valuable for the synthesis of fluorinated derivatives of medicinally important compounds. nih.gov

| Strategy | Advantages | Challenges |

|---|---|---|

| Pyridine Ring Construction | High control over substitution pattern | May require multi-step synthesis of building blocks |

| Cross-Coupling | High efficiency and functional group tolerance | Requires synthesis of pre-functionalized precursors |

| Direct C-H Functionalization/Late-Stage Fluorination | Atom and step economy | Control of regioselectivity can be challenging |

Key Reagents, Catalysts, and Reaction Conditions in Preparation

The successful synthesis of this compound via the Suzuki-Miyaura coupling is contingent upon the careful selection of several key components: the reactants, the palladium catalyst and its associated ligand, a base, and the solvent system.

Reactants: The primary reactants are a 2-fluoro-4-halopyridine (typically 2-fluoro-4-bromopyridine or 2-fluoro-4-iodopyridine) and (4-(trifluoromethoxy)phenyl)boronic acid. The choice of the halogen on the pyridine ring can influence the reaction rate, with iodine generally being more reactive than bromine.

Catalyst and Ligand: A palladium(0) species is the active catalyst in the Suzuki-Miyaura reaction. This is often generated in situ from a palladium(II) precatalyst. A common and effective catalyst for this type of transformation is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov Other palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be used, often in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Base: A base is essential for the transmetalation step of the catalytic cycle. A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being frequently used. nih.gov The choice of base can impact the reaction efficiency and may need to be optimized for specific substrates.

Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. Dioxane is a commonly used organic solvent for Suzuki-Miyaura couplings involving pyridines. nih.gov The presence of water is necessary to dissolve the inorganic base.

Reaction Conditions: The reaction is generally conducted under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the catalyst. The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A representative set of reagents and conditions for the synthesis is summarized in the table below.

| Reagent/Catalyst/Condition | Role | Example |

| 2-Fluoro-4-bromopyridine | Pyridine precursor | - |

| (4-(trifluoromethoxy)phenyl)boronic acid | Phenyl precursor | - |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | 1.5 mol% |

| Potassium Phosphate (K₃PO₄) | Base | 1.5 mmol |

| Dioxane/Water | Solvent | 6 mL / 1 mL |

| Temperature | Reaction Condition | Reflux (373 K) |

| Atmosphere | Reaction Condition | Nitrogen |

| Reaction Time | Reaction Condition | 8 hours |

Purification and Isolation Techniques in Synthetic Protocols

Following the completion of the synthesis of this compound, a systematic purification and isolation procedure is necessary to obtain the compound in a high state of purity. The typical workflow involves an initial aqueous workup, followed by extraction, and then chromatographic purification, often culminating in recrystallization.

Aqueous Workup and Extraction: Once the reaction is deemed complete, the reaction mixture is cooled to room temperature, and distilled water is added. nih.gov This step is designed to dissolve the inorganic salts formed during the reaction. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc). nih.gov The organic layers are combined, washed with brine to remove any remaining water-soluble impurities, and then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Chromatographic Purification: After the removal of the drying agent by filtration, the solvent is evaporated under reduced pressure to yield the crude product, which is often an oil or a solid. This crude material is then subjected to purification by flash column chromatography on silica (B1680970) gel. orgsyn.org A gradient of eluents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is used to separate the desired product from any unreacted starting materials, byproducts, and residual catalyst. orgsyn.org The fractions containing the pure product are identified by thin-layer chromatography (TLC).

Recrystallization: The fractions containing the purified product are combined, and the solvent is removed in vacuo. To obtain the final product as a crystalline solid, recrystallization is often performed. This involves dissolving the compound in a minimal amount of a hot solvent or a solvent mixture, such as chloroform/methanol (CHCl₃/CH₃OH) or dichloromethane/methanol (CH₂Cl₂/MeOH), and then allowing the solution to cool slowly. nih.govrsc.org As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The table below outlines the common steps and materials used in the purification and isolation process.

| Purification Step | Purpose | Reagents/Materials |

| Aqueous Workup | Removal of inorganic salts | Distilled water |

| Extraction | Isolation of the product from the aqueous phase | Ethyl acetate, Brine |

| Drying | Removal of residual water from the organic phase | Anhydrous MgSO₄ or Na₂SO₄ |

| Column Chromatography | Separation of the product from impurities | Silica gel, Hexane/Ethyl acetate |

| Recrystallization | Final purification to obtain a crystalline solid | Chloroform/Methanol or Dichloromethane/Methanol |

Chemical Transformations and Reactivity Studies

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) and Phenyl Moieties

The electronic characteristics of the two aromatic rings in 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine govern their susceptibility to electrophilic and nucleophilic attack.

Pyridine Moiety: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is particularly pronounced for electrophilic aromatic substitution (EAS), which typically requires harsh conditions and proceeds with low yields. researchgate.netrsc.org Any potential electrophilic attack would be directed to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions, being significantly activated by the adjacent nitrogen atom. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgresearchgate.net This high reactivity allows for the displacement of the fluoride (B91410) by a wide range of nucleophiles under relatively mild conditions.

Phenyl Moiety: The phenyl ring is substituted with a trifluoromethoxy group (-OCF3), which is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. Therefore, EAS on this ring would be disfavored and would likely require forcing conditions, with substitution occurring at the meta-position (C-3' and C-5') relative to the trifluoromethoxy group.

The electron-withdrawing nature of the trifluoromethoxy group, in principle, makes the phenyl ring more susceptible to nucleophilic aromatic substitution. However, in the absence of a suitable leaving group on the phenyl ring, this pathway is not readily accessible. The primary site for nucleophilic attack on the entire molecule remains the C-2 position of the pyridine ring.

Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions

| Ring Moiety | Reaction Type | Activating/Deactivating Effect | Predicted Position of Substitution |

|---|---|---|---|

| Pyridine | Electrophilic (EAS) | Strongly Deactivated | C-3, C-5 |

| Pyridine | Nucleophilic (SNAr) | Strongly Activated | C-2 (displacement of F) |

| Phenyl | Electrophilic (EAS) | Strongly Deactivated | C-3', C-5' |

| Phenyl | Nucleophilic (SNAr) | Activated | Not favored (no leaving group) |

Functional Group Interconversions and Derivatization Strategies

The high reactivity of the 2-fluoro substituent provides a versatile handle for functional group interconversions (FGI) and the development of a diverse range of derivatives. ub.eduic.ac.uk The SNAr reaction at the C-2 position can be employed to introduce various functionalities.

Displacement of the 2-Fluoro Group:

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide, sodium ethoxide) can readily replace the fluorine atom to yield 2-alkoxy-4-(4-(trifluoromethoxy)phenyl)pyridine derivatives. nih.govacs.org

Amination: A wide variety of primary and secondary amines can act as nucleophiles to displace the fluoride, leading to the formation of 2-amino-4-(4-(trifluoromethoxy)phenyl)pyridine analogues. nih.gov

Thiolation: Thiolates can be used to introduce sulfur-containing moieties at the C-2 position.

These derivatization strategies are valuable for structure-activity relationship (SAR) studies in medicinal and agrochemical research, allowing for the systematic modification of the compound's properties. For instance, the introduction of different functional groups at the C-2 position can modulate the molecule's polarity, lipophilicity, and hydrogen bonding capacity.

Another potential derivatization strategy involves reagents that target specific functional groups. While the parent compound lacks common reactive sites for such reagents, derivatives could be designed to incorporate them. For example, if a hydroxyl group were present on either ring system, derivatizing agents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) could be utilized for further modification. nih.govresearchgate.net

Table 2: Potential Derivatization Reactions via Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 2-Alkoxypyridine |

| Nitrogen Nucleophile | Morpholine | 2-Aminopyridine |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 2-Thioetherpyridine |

| Carbon Nucleophile | Grignard Reagents (RMgX) | 2-Alkyl/Arylpyridine |

Catalytic Reactions Involving the Compound Structure

The structural features of this compound suggest its potential participation in various catalytic reactions, either as a substrate, a ligand, or a precursor to catalytically active species.

Cross-Coupling Reactions: Although the fluorine atom is not a typical leaving group for palladium-catalyzed cross-coupling reactions, it could potentially be activated under specific conditions. More plausibly, halogenated derivatives of the parent compound (e.g., containing bromine or iodine) could readily participate in Suzuki-Miyaura, Stille, Heck, or Buchwald-Hartwig reactions to form C-C, C-N, or C-O bonds. vulcanchem.commdpi.com

C-H Activation: The pyridine and phenyl rings possess C-H bonds that could be subject to transition metal-catalyzed C-H activation and functionalization. For example, rhodium-catalyzed C-H annulation with alkynes has been reported for 2-phenylpyridine (B120327) derivatives. researchgate.net

Ligand for Catalysis: The pyridine nitrogen atom possesses a lone pair of electrons and can act as a ligand to coordinate with transition metals. This coordination could be a key step in catalytic cycles where the compound itself is a substrate or could be exploited in the design of new catalysts.

Table 3: Potential Catalytic Reactions

| Reaction Type | Metal Catalyst (Example) | Potential Role of Compound |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) | Substrate (if halogenated) |

| C-H Activation/Functionalization | Rhodium(III) | Substrate |

| Coordination Chemistry | Various Transition Metals | Ligand |

Investigations into the Reactivity Profiles of Fluoro and Trifluoromethoxy Groups

Reactivity of the 2-Fluoro Group: As previously discussed, the fluorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic displacement. nih.govacs.orgresearchgate.net This enhanced reactivity is a consequence of several factors:

Inductive Effect: The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic.

Ring Deactivation: The electron-withdrawing effect of the pyridine nitrogen further increases the electrophilicity of the C-2 carbon.

Leaving Group Ability: Fluoride is a good leaving group in SNAr reactions on electron-deficient aromatic systems.

This high reactivity makes the 2-fluoro group the primary site for chemical modification of the molecule through nucleophilic substitution pathways.

Reactivity of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is generally considered to be a stable and relatively inert functional group. beilstein-journals.orgnih.gov Its key properties influencing reactivity include:

Strong Electron-Withdrawing Effect: The -OCF3 group deactivates the phenyl ring towards electrophilic attack and activates it towards nucleophilic attack.

High Lipophilicity: This group significantly increases the lipophilicity of the molecule, which can influence its solubility and interactions with biological systems.

Metabolic Stability: The C-F bonds in the trifluoromethoxy group are very strong, and the group is generally resistant to metabolic degradation.

While generally stable, the trifluoromethyl group can undergo decomposition under harsh conditions, such as in the presence of superacids or certain transition metal catalysts, though such reactions are not common under typical synthetic conditions. nih.govacs.org

Table 4: Comparison of Fluoro and Trifluoromethoxy Group Reactivity

| Feature | 2-Fluoro Group | Trifluoromethoxy Group |

|---|---|---|

| Position | Pyridine C-2 | Phenyl C-4' |

| Primary Reactivity | Leaving group in SNAr | Electronic modification of the phenyl ring |

| Electronic Effect | Inductive withdrawal | Strong inductive and mesomeric withdrawal |

| Stability | Labile to nucleophiles | Generally stable and inert |

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine in solution. A combination of one-dimensional and multi-dimensional NMR experiments is required for unambiguous assignment of all proton, carbon, and fluorine signals.

To simplify complex proton spectra and confirm signal assignments, deuterium (B1214612) labeling can be employed. By replacing a specific proton with deuterium, the corresponding signal in the ¹H NMR spectrum disappears, and the coupling patterns of adjacent protons are simplified, thereby confirming its position.

Multi-dimensional NMR techniques are essential for establishing the connectivity of the molecular framework.

Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment would reveal proton-proton couplings within the same spin system, confirming the connectivity of protons on the pyridine (B92270) ring and the phenyl ring separately.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each protonated carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is crucial for identifying quaternary (non-protonated) carbons and for establishing the critical connection across the C-C bond linking the pyridine and phenyl rings.

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This technique can detect through-space interactions between protons and fluorine atoms, providing valuable information about the molecule's preferred conformation and the spatial proximity of the two aromatic rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for seven distinct aromatic protons. The signals for the pyridine ring protons will be influenced by the electronegative nitrogen atom and the fluorine atom at the C2 position. The protons on the phenyl ring will appear as a characteristic AA'BB' system due to symmetry.

Interactive Table: Predicted ¹H NMR Data Data is predicted based on analogous compounds.

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 (Py) | ~7.2-7.4 | Doublet of doublets (dd) | ³J(H,H) ≈ 5 Hz, ⁴J(H,F) ≈ 1-2 Hz |

| H-5 (Py) | ~7.5-7.7 | Doublet of doublets (dd) | ³J(H,H) ≈ 5 Hz, ⁴J(H,H) ≈ 2 Hz |

| H-6 (Py) | ~8.2-8.4 | Doublet (d) | ³J(H,H) ≈ 5 Hz |

| H-2'/H-6' (Ph) | ~7.6-7.8 | Doublet (d) | ³J(H,H) ≈ 8-9 Hz |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts and multiplicities will be significantly influenced by couplings to the fluorine atoms. The carbon directly bonded to the fluorine on the pyridine ring (C-2) will exhibit a large one-bond coupling constant (¹JCF), while the trifluoromethoxy carbon (-OCF₃) will appear as a quartet with a large ¹JCF. Other carbons will show smaller couplings over two, three, or four bonds (²JCF, ³JCF, ⁴JCF).

Interactive Table: Predicted ¹³C NMR Data Data is predicted based on analogous compounds.

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-2 (Py) | ~160-165 | Doublet (d) | ¹J(C,F) ≈ 240-250 Hz |

| C-3 (Py) | ~115-120 | Doublet (d) | ²J(C,F) ≈ 40-50 Hz |

| C-4 (Py) | ~145-150 | Singlet (or small d) | - |

| C-5 (Py) | ~120-125 | Singlet | - |

| C-6 (Py) | ~148-152 | Doublet (d) | ³J(C,F) ≈ 15-20 Hz |

| C-1' (Ph) | ~135-140 | Singlet | - |

| C-2'/C-6' (Ph) | ~128-132 | Singlet | - |

| C-3'/C-5' (Ph) | ~120-124 | Quartet (q) | ⁴J(C,F) ≈ 1-2 Hz |

| C-4' (Ph) | ~148-152 | Quartet (q) | ²J(C,F) ≈ 2-3 Hz |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atoms. Two distinct signals are expected: one for the fluorine atom on the pyridine ring and one for the trifluoromethoxy group. The chemical shift of the fluorine at C-2 of the pyridine is sensitive to its electronic environment. fluorine1.ru The trifluoromethoxy group (-OCF₃) typically appears as a sharp singlet at a characteristic chemical shift. nih.gov

Interactive Table: Predicted ¹⁹F NMR Data Data is predicted based on analogous compounds relative to CFCl₃.

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F at C-2 (Py) | -65 to -75 | Multiplet (m) |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. These techniques are complementary and essential for confirming the presence of key structural features.

FTIR Spectroscopy: The FTIR spectrum would be dominated by strong absorptions corresponding to the C-F bonds. The C-F stretch of the single fluorine on the pyridine ring is expected in the 1200-1300 cm⁻¹ region. The trifluoromethoxy group will give rise to very strong and characteristic asymmetric and symmetric C-F stretching bands, typically in the 1280-1100 cm⁻¹ range. Other expected bands include aromatic C-H stretching (~3100-3000 cm⁻¹), and C=C/C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the para-substituted phenyl ring, are often strong in the Raman spectrum, providing clear structural confirmation.

Interactive Table: Predicted Vibrational Spectroscopy Data Data is predicted based on analogous compounds.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FTIR/Raman | 3100 - 3000 | Medium-Weak |

| Aromatic C=C/C=N Stretch | FTIR/Raman | 1610 - 1450 | Strong-Medium |

| C-F Stretch (Pyridine) | FTIR | 1300 - 1200 | Strong |

| Asymmetric C-F Stretch (-OCF₃) | FTIR | ~1280 | Very Strong |

| Symmetric C-F Stretch (-OCF₃) | FTIR | ~1160 | Very Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula (C₁₂H₇F₄NO).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely proceed through several key pathways:

Cleavage of the C-O bond, resulting in the loss of a ·CF₃ radical followed by CO, or the loss of the entire ·OCF₃ group.

Cleavage of the C-C bond connecting the two aromatic rings, leading to fragments corresponding to the fluoropyridinyl cation and the trifluoromethoxyphenyl radical, or vice versa.

Fragmentation of the pyridine ring, often involving the loss of HCN.

Interactive Table: Predicted Mass Spectrometry Data

| Species | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₇F₄NO]⁺ | 257.0463 | Molecular Ion |

| [M-F]⁺ | [C₁₂H₇F₃NO]⁺ | 238.0480 | Loss of a fluorine radical |

| [M-CF₃]⁺ | [C₁₁H₇FNO]⁺ | 188.0512 | Loss of trifluoromethyl radical |

| [C₁₁H₇F₄N]⁺ | [C₁₁H₇F₄N]⁺ | 225.0514 | Fragment from phenyl ring |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. Although no crystal structure for this compound has been reported, this technique, if successful, would yield precise data on:

Bond lengths and angles: Confirming the geometry of the pyridine and phenyl rings.

Molecular Conformation: Critically, it would determine the dihedral angle between the planes of the two aromatic rings. In similar biaryl systems, this angle is often non-zero due to steric hindrance between the ortho-protons.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying any significant non-covalent interactions such as π-π stacking or C-H···F hydrogen bonds.

Based on related structures, a twisted conformation between the two rings would be expected.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC-MS methods)

Chromatographic methods are fundamental for separating the target compound from impurities and for confirming its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's likely volatility, GC-MS would be a suitable method for purity analysis. The compound would exhibit a characteristic retention time on a given GC column, and the coupled mass spectrometer would confirm the identity of the eluting peak by providing its mass spectrum, which should match the data discussed in section 4.3.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly using reverse-phase high-performance liquid chromatography (HPLC), is another powerful tool for purity assessment. chromatographyonline.com The compound would be separated based on its polarity, and the mass spectrometer detector would provide confirmation of its molecular weight. LC-MS is especially useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and molecular structure of complex organic molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a foundational understanding of its properties. For 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can accurately model its characteristics. researchgate.netajchem-a.comajchem-a.com

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the global minimum on the potential energy surface. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that define the molecular structure.

For this compound, the structure consists of a pyridine (B92270) ring and a phenyl ring linked by a C-C single bond. While the individual rings are planar, rotation around this connecting bond is possible. Conformational analysis would explore the potential energy as a function of the dihedral angle between the two aromatic rings. Studies on structurally similar biaryl compounds, such as 2-Fluoro-5-(4-fluorophenyl)pyridine, have shown that the rings are typically twisted relative to each other, with a dihedral angle of 37.93 (5)° observed in the solid state. nih.gov A similar non-planar conformation would be expected for this compound to minimize steric hindrance between the hydrogen atoms on the adjacent rings.

The table below outlines the key structural parameters that would be determined through geometry optimization.

| Parameter | Description | Expected Findings for this compound |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-F, C-O). | Aromatic C-C and C-N bonds within the rings would have lengths intermediate between single and double bonds. The C-F bond on the pyridine ring and the C-O and C-F bonds of the trifluoromethoxy group would have characteristic lengths influenced by their electronic environment. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, C-N-C). | Angles within the aromatic rings would be close to 120°, with minor distortions due to the substituents (F, N, and the phenyl group). |

| Dihedral Angle | The angle between the planes of the pyridine and phenyl rings. | A non-zero dihedral angle is expected, indicating a twisted conformation to alleviate steric strain. This is the most stable energetic conformation. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com

For this compound, the HOMO is expected to be distributed primarily over the π-electron systems of the phenyl and pyridine rings. The LUMO's distribution would be influenced by the electron-accepting pyridine ring and the trifluoromethoxy group. Computational studies on molecules containing a trifluoromethoxy-substituted benzene (B151609) ring (PhOCF3) show that the -OCF3 group has a significant impact on the LUMO energy level. semanticscholar.org

The table below summarizes the significance of FMO analysis.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ionization potential and the ability to donate electrons. | A higher HOMO energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to electron affinity and the ability to accept electrons. | A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity, lower kinetic stability, and easier electronic excitation. wikipedia.org |

In a theoretical study of a related compound, 2CzOCF3 (where two carbazole (B46965) donors are attached to a central benzene ring with a trifluoromethoxy group), the calculated HOMO was -5.80 eV, the LUMO was -0.95 eV, and the resulting energy gap was 4.83 eV. semanticscholar.org These values provide a reference point for the expected electronic properties of molecules containing the trifluoromethoxy moiety.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ajchem-a.comresearchgate.net The MEP plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (shown in red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, an MEP analysis would likely reveal:

Negative Potential: A significant region of negative potential around the nitrogen atom of the pyridine ring, consistent with its lone pair of electrons and its character as a nucleophilic site. ajchem-a.com The electronegative fluorine atom on the pyridine ring and the oxygen and fluorine atoms of the -OCF3 group would also contribute to regions of negative potential.

Positive Potential: Regions of positive potential would be located around the hydrogen atoms of both rings.

This analysis helps in understanding intermolecular interactions and predicting where the molecule might interact with other reagents or biological targets.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). researchgate.net Calculations on related fluorinated pyridine and imidazole (B134444) derivatives show that ¹⁹F NMR shifts are particularly sensitive to the electronic environment, making them a powerful probe of molecular structure and changes upon interaction or reaction. nih.gov

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net This involves calculating the normal modes of vibration for the optimized molecular structure. The predicted frequencies for C-H, C=C, C-N, C-F, and C-O stretching and bending modes can be compared with experimental spectra to confirm assignments. researchgate.netbjp-bg.com For example, C-F stretching vibrations in fluorinated pyridines are typically observed in the 1150-1250 cm⁻¹ range. researchgate.net

| Spectroscopic Parameter | Computational Method | Information Gained |

| NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | GIAO (Gauge-Independent Atomic Orbital) | Provides detailed information about the local electronic environment of each atom, aiding in structure elucidation. |

| Vibrational Frequencies (IR, Raman) | Frequency calculations based on the harmonic oscillator approximation | Identifies characteristic functional groups and confirms the molecular structure by matching calculated vibrational modes to experimental spectra. |

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical chemistry is a powerful tool for exploring the mechanisms of chemical reactions at a molecular level. rsc.org By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, theoretical studies could investigate various potential reactions, such as:

Nucleophilic Aromatic Substitution: Modeling the substitution of the fluorine atom on the pyridine ring by various nucleophiles to understand the reaction pathway and predict its feasibility.

C-F Bond Activation: Investigating mechanisms for activating the C-F bond, a reaction of significant interest in synthetic chemistry. Studies on similar molecules have explored pathways involving frustrated Lewis pairs (FLPs) or other catalysts. nih.gov

Metabolic Pathways: Simulating potential metabolic transformations, such as oxidation or hydrolysis, to predict metabolites.

These studies provide insights that are often difficult or impossible to obtain through experimental means alone. rsc.org

Structure-Reactivity Relationship (SRR) Analysis through Computational Models

Structure-Reactivity Relationship (SRR) analysis aims to connect a molecule's structural and electronic features with its chemical reactivity. Computational models are central to this analysis, as they can quantify the properties that govern reactivity.

The electronic descriptors calculated via DFT, such as HOMO-LUMO energies and MEP maps, serve as the foundation for SRR. semanticscholar.org For instance:

A low HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite the molecule. irjweb.com

The MEP map directly predicts the most likely sites for electrophilic and nucleophilic attack, guiding the understanding of reaction regioselectivity. ajchem-a.com

Global reactivity descriptors , such as chemical hardness, softness, and electrophilicity index, can be derived from HOMO and LUMO energies to provide a quantitative measure of reactivity. ajchem-a.com

By systematically modifying the structure of this compound in silico (e.g., changing the substituents) and calculating these descriptors, researchers can build predictive models. These models can forecast how changes in molecular structure will affect reactivity, which is a cornerstone of rational molecular design in fields like catalysis and medicinal chemistry. semanticscholar.org

Non-Linear Optical (NLO) Property Theoretical Investigations

Theoretical studies employing quantum chemical calculations have been instrumental in elucidating the non-linear optical (NLO) properties of fluorinated phenylpyridine derivatives. These computational investigations provide valuable insights into the electronic behavior of these molecules, which is fundamental to their potential applications in optoelectronic technologies.

A detailed theoretical analysis of a series of 39 fluorophenylpyridine derivatives was conducted using Density Functional Theory (DFT). researchgate.net This study utilized two different density functional approaches, B3LYP and B3PW91, with a 6-31++G(d,p) basis set to calculate key NLO parameters. researchgate.net The investigated properties included the electric dipole moment (μ), first static polarizability (α), anisotropy of polarizability (Δα), and the first static hyperpolarizability (β). researchgate.net

The findings from this research indicated that both phenylpyridines and their fluorinated counterparts exhibit low non-linear optical activity. researchgate.net The study highlighted that the fluorination of phenylpyridines did not significantly affect the mean polarizability. researchgate.net For the broader class of fluoro-4-phenylpyridines, the calculated mean polarizability values were found to be in the range of 135.22-136.74 atomic units (a.u.) using the B3LYP method and 132.82-134.46 a.u. with the B3PW91 method. researchgate.net

Calculated Non-Linear Optical Properties of Fluoro-4-Phenylpyridines

| Property | B3LYP/6-31++G(d,p) | B3PW91/6-31++G(d,p) |

|---|---|---|

| Mean Polarizability (α) (a.u.) | 135.22-136.74 | 132.82-134.46 |

Role As a Chemical Building Block in Advanced Synthesis

Strategic Utility in the Synthesis of Complex Organic Molecules

The strategic placement of fluorine and a trifluoromethoxy group in 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine offers chemists a versatile tool for molecular design. The fluorine atom at the 2-position of the pyridine (B92270) ring activates the molecule for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for forming carbon-heteroatom and carbon-carbon bonds. This reactivity allows for the introduction of a wide array of functional groups at this position, enabling the construction of diverse and complex molecular architectures.

Furthermore, the trifluoromethoxy (-OCF3) group on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule. This group is known to be a bioisostere of other functionalities and can enhance metabolic stability and membrane permeability of the final compounds. The synthesis of derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the 4-(trifluoromethoxy)phenyl group to the pyridine core. The general synthetic strategies for related trifluoromethylpyridine (TFMP) derivatives often involve either chlorine/fluorine exchange reactions or cyclocondensation reactions using a trifluoromethyl-containing building block. nih.gov

Applications in Medicinal Chemistry Research as a Scaffolding Unit

In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a multitude of approved pharmaceutical agents. researchgate.netacs.orgjst.go.jpccspublishing.org.cn The incorporation of fluorine and trifluoromethyl or trifluoromethoxy groups into these scaffolds is a widely adopted strategy to enhance the pharmacological profile of drug candidates. researchgate.net These modifications can lead to improved metabolic stability, increased binding affinity to biological targets, and favorable pharmacokinetic properties. researchgate.net

Table 1: Key Moieties and Their Significance in Medicinal Chemistry

| Moiety | Significance in Drug Design |

| 2-Fluoropyridine (B1216828) | - Activated for nucleophilic aromatic substitution (SNAr) reactions, allowing for diverse functionalization. - Can act as a hydrogen bond acceptor. - Enhances metabolic stability at the site of fluorination. |

| 4-Arylpyridine | - Common structural motif in kinase inhibitors and other therapeutic agents. - Allows for π-π stacking interactions with protein residues. |

| Trifluoromethoxy (-OCF3) Group | - Increases lipophilicity, potentially improving membrane permeability. - Enhances metabolic stability by blocking potential sites of oxidation. - Modulates electronic properties of the aromatic ring. |

Contribution to Agrochemical Research and Development as an Intermediate

The agrochemical industry heavily relies on fluorinated compounds to develop effective and selective pesticides. nih.govvulcanchem.com Trifluoromethylpyridine derivatives, in particular, are key intermediates in the synthesis of a wide range of herbicides, insecticides, and fungicides. nih.govvulcanchem.comchemscene.com The introduction of fluorine-containing groups can significantly enhance the biological activity of these agents. nih.govvulcanchem.com

While specific commercial agrochemicals derived directly from this compound are not explicitly detailed in readily available literature, the structural motifs present in this compound are found in numerous active ingredients. For instance, the trifluoromethylpyridine core is a component of several commercial pesticides. nih.govvulcanchem.com The trifluoromethoxy group is also known to contribute to the efficacy of certain agrochemicals. The compound serves as a valuable intermediate, which can be further functionalized to produce a variety of potential agrochemical candidates.

Table 2: Classes of Agrochemicals Utilizing Fluorinated Pyridine Intermediates

| Agrochemical Class | Role of Fluorinated Pyridine Intermediate | Example of Commercial Product with TFMP Moiety |

| Herbicides | Serves as a core structural element to achieve high efficacy and selectivity. | Pyroxsulam nih.govvulcanchem.com |

| Insecticides | Contributes to enhanced potency and metabolic stability. | Flonicamid chemscene.com |

| Fungicides | Forms the backbone of molecules with broad-spectrum antifungal activity. | Fluazinam chemscene.com |

Exploration in Materials Science and Polymer Chemistry

Fluorinated polymers are renowned for their unique and valuable properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them suitable for a wide range of applications, from high-performance coatings and seals to advanced optical and electronic materials. The synthesis of such polymers can be achieved through the polymerization of fluorinated monomers.

The compound this compound, with its reactive fluoro-substituent and thermally stable aromatic structure, represents a potential monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. The incorporation of the pyridine and trifluoromethoxyphenyl units into a polymer backbone could impart desirable properties such as enhanced thermal stability, specific optical properties, and tailored solubility. Research in fluorinated liquid crystals has also demonstrated the utility of fluorinated pyridine derivatives in creating materials with unique electro-optical properties. The development of high-performance polymers often involves the use of specialized fluorinated building blocks to achieve the desired material characteristics.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While traditional cross-coupling methods provide a reliable means of synthesizing 2-Fluoro-4-(4-(trifluoromethoxy)phenyl)pyridine, future research will increasingly focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies. The demand for greener chemistry in the production of fluorinated compounds is a significant driver for innovation in this area. archivemarketresearch.com

A primary avenue of exploration lies in the advancement of C–H bond functionalization. researchgate.net This powerful technique allows for the direct formation of carbon-carbon bonds on the pyridine (B92270) or phenyl rings, bypassing the need for pre-functionalized starting materials like organohalides or boronic acids. thieme-connect.combeilstein-journals.org Future methodologies could target the direct C-H arylation of a 2-fluoropyridine (B1216828) precursor, offering a more streamlined and sustainable route to the target compound and its derivatives. nih.gov Such strategies not only reduce waste but also open up possibilities for late-stage functionalization, a crucial capability in medicinal chemistry and materials discovery. acs.org

Furthermore, the principles of process intensification are expected to be applied. archivemarketresearch.com This includes the development of continuous flow chemistry processes for the synthesis of fluorinated pyridines. Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for easier scale-up compared to traditional batch processing. Investigating biocatalytic methods, using enzymes to perform key synthetic steps under mild conditions, represents another frontier for sustainable synthesis.

Advanced Mechanistic Insights into Reactivity

A deeper, quantitative understanding of the reactivity of this compound is essential for optimizing its synthesis and predicting its behavior in subsequent transformations. Future research will likely employ a synergistic approach combining advanced experimental techniques with high-level computational modeling.

Computational Studies: Density Functional Theory (DFT) calculations will be instrumental in elucidating the mechanisms of key synthetic reactions, such as the Suzuki-Miyaura cross-coupling used in its formation. rsc.org These studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, to identify rate-limiting steps and rationalize regioselectivity. nih.govresearchgate.net Computational analysis can also predict the stability of intermediates, like Wheland-type intermediates in electrophilic aromatic substitutions, providing a rationale for the site-selectivity of further functionalization on either the pyridine or phenyl ring. acs.org By modeling the electronic influence of the fluorine and trifluoromethoxy groups, researchers can predict how these substituents affect the energy barriers of various reactions. nih.gov

Experimental Probes: Advanced spectroscopic methods, such as in-situ NMR and stopped-flow kinetics, can provide real-time data on reaction pathways. These experimental studies are crucial for validating computational models and uncovering unexpected reaction behavior. colab.ws Mechanistic investigations into the effect of different catalysts, ligands, and bases on the efficiency of cross-coupling reactions involving fluoropyridine substrates will continue to be a key area of research, aiming to develop more robust and versatile catalytic systems. mdpi.com

Innovative Applications in Chemical Synthesis and Materials

The unique electronic properties and stability conferred by the fluorine and trifluoromethoxy substituents position this compound as a valuable building block for next-generation applications in chemical synthesis and materials science. nih.gov

Materials Science: Fluorinated organic compounds are highly sought after for advanced materials due to their thermal stability, chemical resistance, and unique electronic characteristics. nbinno.commdpi.com Future research will explore the incorporation of the this compound moiety into:

Organic Electronics: The compound's structure is well-suited for creating novel materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Fluorination is known to lower HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.orgresearchgate.net

High-Performance Polymers: As a monomer or functional additive, this compound could be used to synthesize fluoropolymers with enhanced thermal stability, hydrophobicity, and specific optical properties. mdpi.com

Specialized Coatings: The inherent stability of the C-F bond can be leveraged to create durable coatings with high resistance to environmental and chemical degradation. nbinno.com

Chemical Synthesis: Beyond its use in agrochemicals and pharmaceuticals, this compound can serve as a versatile platform for synthesizing more complex molecular architectures. researchoutreach.org Its differential reactivity—for instance, the potential for selective substitution at other positions on the pyridine ring—makes it an attractive starting point for building complex, polyfunctional molecules and novel ligands for catalysis. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and development of molecules like this compound. Future research will heavily integrate AI and machine learning (ML) to overcome existing challenges in synthesis and design. iscientific.org

Synthesis Planning and Optimization:

Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis, suggesting novel and more efficient synthetic routes that may not be obvious to human chemists. pharmafeatures.compreprints.org These algorithms learn from vast databases of chemical reactions to propose plausible pathways, ranked by factors like cost, efficiency, and sustainability. nih.govresearchgate.net

Reaction Outcome Prediction: ML models can be trained to predict the success and yield of chemical reactions under various conditions (e.g., catalyst, solvent, temperature). This predictive capability can significantly reduce the amount of trial-and-error experimentation required to optimize the synthesis of the target compound and its derivatives. preprints.org

Compound Design and Property Prediction:

De Novo Design: Generative AI models can design novel derivatives of the this compound scaffold, optimized for specific properties. For instance, an algorithm could be tasked with designing analogs with improved binding affinity to a biological target or with specific photophysical properties for an OLED application.

Property Prediction: ML algorithms are becoming increasingly accurate at predicting a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and material performance metrics. rsc.org For fluorinated compounds, ML can predict parameters like bond dissociation energies or emission wavelengths, accelerating the screening of virtual libraries and prioritizing candidates for synthesis. acs.orgchemrxiv.orgchemrxiv.org

Q & A

Q. Basic Characterization

NMR : NMR is critical for confirming fluorine substituents, while and NMR resolve aromatic proton environments and carbon connectivity .

X-ray Crystallography : Single-crystal diffraction provides absolute stereochemical confirmation. For example, C–F bond lengths (~1.34 Å) and dihedral angles between pyridine and phenyl rings are validated against computational models .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, with ESI+ or EI ionization modes depending on volatility .

How do substituent positions (fluoro vs. trifluoromethoxy) influence biological activity in structure-activity relationship (SAR) studies?

Advanced SAR Analysis

The position of fluorine and trifluoromethoxy groups significantly impacts target binding. For CYP1B1 inhibitors, pyridine C2-fluoro substituents enhance steric complementarity with hydrophobic enzyme pockets, while para-trifluoromethoxy groups on phenyl rings improve metabolic stability by reducing oxidative degradation . Comparative studies using analogs with meta-substituted trifluoromethoxy groups show 10-fold lower inhibitory potency, highlighting the importance of substitution patterns .

What challenges arise in introducing the trifluoromethoxy group during synthesis, and how are they mitigated?

Advanced Synthesis Challenges

The trifluoromethoxy group is prone to hydrolysis under acidic/basic conditions. Strategies include:

- Using dry reaction conditions and anhydrous solvents (e.g., THF, DCM) to minimize moisture .

- Protecting group chemistry : Temporary silyl protection (e.g., TBS) during coupling steps .

- Low-temperature reactions (–78°C) to stabilize intermediates during NAS .

Can this compound act as a corrosion inhibitor, and what experimental/computational methods validate this?

Advanced Material Science

Pyridine derivatives inhibit metal corrosion via adsorption on surfaces. For validation:

- Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance to quantify inhibition efficiency.

- DFT calculations : Determine electron density distribution (e.g., Fukui indices) to identify reactive sites for donor-acceptor interactions with metal surfaces .

- Surface analysis : SEM/EDS confirms inhibitor film formation on steel alloys .

What methodologies assess the thermal stability and decomposition pathways of this compound?

Q. Basic Stability Analysis

TGA/DSC : Thermogravimetric analysis identifies decomposition onset temperatures (typically >200°C for fluorinated aromatics).

GC-MS : Captures volatile degradation products (e.g., HF or COF₂ release) under controlled pyrolysis .

In situ FTIR : Monitors real-time structural changes during heating .

How is metabolic stability evaluated in preclinical studies?

Q. Advanced Pharmacokinetics

In vitro microsomal assays : Liver microsomes (human/rat) quantify metabolic half-life (t₁/₂) via LC-MS/MS. Co-administration with NADPH identifies oxidative pathways .

CYP450 inhibition screening : Fluorescent probes assess competitive binding to CYP1B1, 3A4, etc. .

Plasma stability studies : Incubation in plasma at 37°C measures esterase-mediated hydrolysis .

What crystallographic data are available for this compound, and how do they inform molecular modeling?

Basic Crystallography

Single-crystal X-ray structures reveal:

- Packing motifs : π-π stacking between pyridine and phenyl rings (3.5–4.0 Å distances) .

- Intermolecular interactions : C–H···F contacts stabilize the lattice, influencing solubility .

- Torsional angles : ~30° between pyridine and trifluoromethoxyphenyl groups, aiding in docking studies .

What in vitro models are used for toxicity profiling?

Q. Advanced Toxicology

HepG2 cells : Assess hepatotoxicity via MTT assays after 24–72h exposure.

hERG channel inhibition : Patch-clamp electrophysiology evaluates cardiac risk .

Ames test : Bacterial reverse mutation assay (TA98 strain) screens for mutagenicity .

How do DFT calculations elucidate electronic properties relevant to reactivity?

Advanced Computational Chemistry

DFT (B3LYP/6-311+G(d,p)) predicts:

- Frontier orbitals : HOMO localization on pyridine nitrogen guides nucleophilic attack sites .

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., fluorine substituents) for electrophilic substitution .

- Reaction barriers : Transition-state modeling optimizes synthetic pathways (e.g., NAS activation energies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.